5-Methoxy-alpha-ethyltryptamine

Description

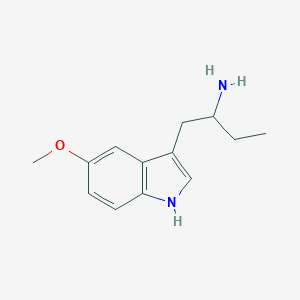

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methoxy-1H-indol-3-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-3-10(14)6-9-8-15-13-5-4-11(16-2)7-12(9)13/h4-5,7-8,10,15H,3,6,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTPCKWBFLMJMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CNC2=C1C=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894761 | |

| Record name | 5-Methoxy-alpha-ethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4765-10-0 | |

| Record name | α-Ethyl-5-methoxy-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4765-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-MeO-AET | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004765100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-alpha-ethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-.ALPHA.-ETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCQ6JFX5NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for Alpha-Ethyltryptamines

The synthesis of α-ethyltryptamines, such as the parent compound α-ethyltryptamine (αET or etryptamine), typically follows well-established chemical routes. One of the most common methods is a two-step process involving a condensation reaction followed by reduction. wikipedia.org

A primary pathway is the Henry reaction, a type of nitroaldol condensation. wikipedia.org This involves reacting an indole-3-carboxaldehyde (B46971) with nitropropane. The resulting intermediate, a nitrostyrene (B7858105) derivative (specifically 3-(2-nitrobut-1-enyl)-1H-indole for αET), is then reduced to form the final α-ethyltryptamine. wikipedia.org A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this reduction step. wikipedia.org A similar pathway is used for the synthesis of the closely related compound α-methyltryptamine (αMT), which involves the condensation of indole-3-carboxaldehyde with nitroethane. wikipedia.org

An alternative route involves the condensation of an indole-3-ketone (e.g., indole-3-acetone for αMT synthesis) with hydroxylamine (B1172632) to form a ketoxime. This intermediate is subsequently reduced to yield the α-alkylated tryptamine (B22526). wikipedia.org These methods form the basis for creating a wide variety of tryptamines substituted on the alpha-carbon of the ethylamine (B1201723) side chain. wikipedia.org

| General Synthetic Pathway for α-Ethyltryptamines | |

| Step 1: Condensation | |

| Method | Henry Reaction (Nitroaldol Condensation) |

| Reactant 1 | Indole-3-carboxaldehyde |

| Reactant 2 | Nitropropane |

| Intermediate | 3-(2-nitrobut-1-enyl)-1H-indole |

| Step 2: Reduction | |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Product | α-Ethyltryptamine |

Targeted Synthesis of 5-Methoxy-alpha-ethyltryptamine and its Stereoisomers

The targeted synthesis of this compound (IUPAC name: 1-(5-methoxy-1H-indol-3-yl)butan-2-amine) logically extends the established pathways for α-ethyltryptamines. wikipedia.org The key difference is the use of a substituted indole (B1671886) as the starting material.

The synthesis would commence with 5-methoxy-indole-3-carboxaldehyde. This precursor undergoes a Henry reaction with nitropropane, catalyzed by an amine salt, to yield 3-(2-nitrobut-1-enyl)-5-methoxy-1H-indole. The subsequent reduction of this nitroalkene intermediate with a powerful reducing agent like LiAlH₄ affords the final product, this compound. wikipedia.org

The alpha-carbon in 5-MeO-αET is a chiral center, meaning the compound exists as two stereoisomers (enantiomers). While racemic synthesis produces a mixture of both, methods can be employed to obtain specific isomers. The pharmacology of the individual stereoisomers of both αET and 5-MeO-αET has been assessed, indicating that their separation or stereospecific synthesis has been achieved. wikipedia.orgacs.org Chiral resolution techniques or asymmetric synthesis strategies are required to isolate the (R)- and (S)-enantiomers. Studies on the isomers of the parent compound, αET, have shown that they can possess distinct biological activity profiles. acs.org

Chemical Modifications and Analog Generation of this compound

The tryptamine scaffold allows for extensive chemical modification to generate a wide array of analogs. These modifications can occur at several positions: the indole ring, the ethylamine side chain, or the terminal amino group. wikipedia.org Research into α-ethyltryptamine and its analogs has explored substitutions at various points on the indole nucleus. acs.orgnih.gov

By extension, the 5-MeO-αET structure can be similarly modified. Examples of analog generation from the parent αET structure include the introduction of substituents at different positions on the benzene (B151609) portion of the indole ring, leading to compounds such as 6-fluoro-αET, 6-methoxy-AET, and 7-methyl-AET. acs.orgnih.gov Another related analog is 5-fluoro-α-methyltryptamine.

Further modifications can be made to the terminal amine. For instance, N,N-dialkylated tryptamines are a large class of compounds. researchgate.net Applying this to the 5-MeO-αET core could generate N-methyl, N,N-dimethyl, or other N-alkylated derivatives. The synthesis of novel tryptamines has involved adding various groups to the terminal nitrogen, such as pyrrolidino and piperidino rings or dibutyl groups. nih.gov These modifications significantly alter the compound's chemical properties.

| Selected Analogs Based on Tryptamine Core Modifications | |

| Parent Compound | Modification |

| α-Ethyltryptamine (AET) | 5-Methoxy substitution |

| α-Ethyltryptamine (AET) | 6-Fluoro substitution |

| α-Ethyltryptamine (AET) | 6-Methoxy substitution |

| α-Methyltryptamine (αMT) | 5-Chloro substitution |

| Tryptamine | N,N-dibutyl substitution |

| Tryptamine | 2-Methyl substitution |

Advanced Synthetic Strategies in Methoxy-Substituted Tryptamines

Modern organic synthesis seeks to improve upon classical methods by enhancing efficiency, yield, and selectivity. Several advanced strategies are applicable to the synthesis of methoxy-substituted tryptamines like 5-MeO-αET.

One significant advancement is the use of microwave-accelerated synthesis. The reduction of the oxime or nitro intermediate, a traditionally time-consuming step, can be completed in minutes under microwave irradiation at elevated temperatures, often with good yields. researchgate.net This technique dramatically shortens reaction times compared to conventional heating.

Chemoenzymatic synthesis represents another sophisticated approach. This strategy leverages the high selectivity of enzymes for specific reaction steps. For example, kinases have been used in the synthesis of substituted tryptamines, demonstrating the utility of combining biological catalysts with traditional chemical reactions to achieve specific molecular outcomes. nih.gov

Furthermore, advanced methods for functional group manipulation offer greater control over complex syntheses. For instance, the Speeter and Anthony procedure is a known method for producing N,N-dialkylated tryptamines. researchgate.net For complex molecules, selective protection of reactive sites is crucial. The use of specialized reagents, such as a Heller-Sarpong reagent, allows for the chemoselective installation of a protecting group on the indole nitrogen. chemrxiv.org This enables delicate transformations on other parts of the molecule that would otherwise be incompatible, representing a significant strategic advantage in the synthesis of complex tryptamine derivatives. chemrxiv.org

Molecular Pharmacology and Receptor Interactions of 5 Methoxy Alpha Ethyltryptamine

Serotonergic Receptor Binding Profile

The primary mechanism of action for many psychoactive tryptamines involves their interaction with serotonin (B10506) (5-hydroxytryptamine or 5-HT) receptors. The following sections dissect the binding characteristics of 5-Methoxy-alpha-ethyltryptamine at these crucial targets.

Affinity and Potency at 5-Hydroxytryptamine 2A Receptors

Scientific investigations have revealed that this compound exhibits a measurable affinity for the 5-Hydroxytryptamine 2A (5-HT2A) receptor. Its binding affinity, denoted by the inhibition constant (Ki), has been determined to be 4073 nM wikipedia.org. The potency of a compound, which is a measure of the concentration required to elicit a response, is given by its half-maximal effective concentration (EC50). For this compound, the EC50 at the 5-HT2A receptor is 166 nM wikipedia.org.

Functional Agonism and Efficacy at 5-Hydroxytryptamine 2A Receptors

Beyond simply binding to a receptor, the functional effect of a compound is critical. This compound acts as a partial agonist at the 5-HT2A receptor. This means that while it binds to and activates the receptor, it does so with less than the maximal efficacy of a full agonist. The maximal efficacy (Emax) of this compound at the 5-HT2A receptor has been quantified as 34% wikipedia.org.

Comparative Analysis with Alpha-Ethyltryptamine on 5-HT2A Receptor Activity

To understand the impact of the 5-methoxy group, a comparison with its parent compound, alpha-ethyltryptamine (αET), is insightful. Notably, αET displays a 14-fold lower affinity for the 5-HT2A receptor compared to this compound and is considered inactive as an agonist at this receptor wikipedia.orgwikipedia.org. This stark difference underscores the significant role of the methoxy (B1213986) substitution in modulating the pharmacological activity at the 5-HT2A receptor. Racemic αET is a weak partial agonist at the 5-HT2A receptor, with an EC50 greater than 10,000 nM and an Emax of 21% wikipedia.org.

Non-Serotonergic Receptor and Transporter Interactions

Structure-Activity Relationships (SAR) of this compound Analogs

The systematic modification of a molecule's structure and the subsequent analysis of its pharmacological activity form the basis of structure-activity relationship (SAR) studies. For 5-methoxytryptamines, several structural features have been shown to influence their interaction with serotonin receptors.

The position of the methoxy group on the indole (B1671886) ring is a critical determinant of activity. For instance, in the α-methyltryptamine series, a 5-methoxy substitution generally results in high affinity for the 5-HT1B receptor, with the S-enantiomer showing higher affinity or being equipotent to the R-enantiomer nih.gov.

The nature of the alkyl substituent on the alpha-carbon of the ethylamine (B1201723) side chain also plays a significant role. Homologation from an alpha-methyl to an alpha-ethyl group, as seen in the transition from α-MeT to αET, can lead to a reduction in hallucinogenic potency while having a lesser effect on other behavioral outcomes mdpi.com.

Furthermore, modifications to the amine group can drastically alter the receptor binding profile. For example, in the broader class of 5-methoxytryptamines, increasing the bulk of the N,N-dialkyl groups can decrease affinity for 5-HT1A and 5-HT2A receptors while increasing affinity for the serotonin transporter wikipedia.org.

A study on ring-substituted N,N-diallyltryptamine (DALT) analogs, including a 5-methoxy derivative, found that the 5-methoxy substitution increased the potency in inducing the head-twitch response, a behavioral proxy for 5-HT2A receptor activation, compared to the parent compound DALT wisc.edunih.gov.

While these general trends in the SAR of 5-methoxytryptamines and α-alkyltryptamines provide a framework, a more detailed understanding would require systematic studies on a series of analogs of this compound with specific structural variations.

Table of Receptor and Transporter Interactions for this compound and Related Compounds

| Compound | Receptor/Transporter | Ki (nM) | EC50 (nM) | Emax (%) |

| This compound | 5-HT2A | 4073 wikipedia.org | 166 wikipedia.org | 34 wikipedia.org |

| alpha-Ethyltryptamine (αET) | 5-HT2A | >10,000 wikipedia.org | >10,000 wikipedia.org | 21 wikipedia.org |

| alpha-Ethyltryptamine (αET) | SERT | - | 23.2 nih.gov | - |

| alpha-Ethyltryptamine (αET) | DAT | - | 232 nih.gov | - |

| alpha-Ethyltryptamine (αET) | NET | - | 640 nih.gov | - |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | 5-HT1A | <10 nih.gov | - | - |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | 5-HT2A | >1000 nih.gov | - | - |

Influence of Alpha-Alkyl Substitution on Receptor Selectivity

The substitution of an alkyl group at the alpha (α) position of the tryptamine (B22526) side chain is a significant structural modification that profoundly influences the pharmacological properties of the resulting compound. The presence of an ethyl group at this position in this compound (5-MeO-αET) is a key determinant of its receptor interaction profile.

Alpha-alkylation, such as the ethyl group in 5-MeO-αET, generally increases the metabolic stability of tryptamines by providing steric hindrance against degradation by monoamine oxidase (MAO). This increased stability can lead to enhanced potency and a longer duration of action compared to their non-alpha-alkylated counterparts.

From a receptor selectivity perspective, alpha-alkylation can modulate affinity and efficacy at various serotonin (5-HT) receptor subtypes. For instance, the presence of an α-ethyl group can influence the interaction with monoamine transporters. Studies on the parent compound, α-ethyltryptamine (αET), have shown it to be a potent releaser of serotonin, and to a lesser extent, dopamine (B1211576) and norepinephrine (B1679862). The addition of the 5-methoxy group in 5-MeO-αET further modifies this profile. While specific data on the monoamine transporter interactions of 5-MeO-αET is limited, the pharmacology of αET suggests that the alpha-ethyl moiety is crucial for this activity. wikipedia.orgnih.govacs.orgcaymanchem.com

Furthermore, the stereochemistry of the alpha-alkylated carbon introduces chirality, meaning that the (S) and (R) enantiomers can exhibit different pharmacological properties. For αET, the (+)-enantiomer is a partial agonist at the 5-HT2A receptor, while the racemate is functionally inactive as an agonist at this receptor. wikipedia.org This highlights the stereoselective nature of the interaction of alpha-alkylated tryptamines with their target receptors.

Impact of Indole Ring Substituents on Pharmacological Profile

The substitution pattern on the indole ring of the tryptamine scaffold is a critical factor in determining the pharmacological profile of these compounds. In the case of 5-MeO-αET, the presence of a methoxy group at the 5-position of the indole ring significantly influences its receptor binding and functional activity.

The 5-methoxy substitution is known to generally increase the affinity for several serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.govresearchgate.net This is evident when comparing 5-MeO-αET to its non-methoxylated parent compound, αET. Studies have shown that 5-MeO-αET is a weak partial agonist at the 5-HT2A receptor, whereas αET is inactive as an agonist at this receptor and displays a 14-fold lower binding affinity. wikipedia.org This demonstrates the significant contribution of the 5-methoxy group to the 5-HT2A receptor interaction.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax) | Source |

|---|---|---|---|---|---|

| This compound (5-MeO-αET) | 5-HT2A | 4,073 | 166 | 34% | wikipedia.org |

| alpha-Ethyltryptamine (αET) | 5-HT2A | Significantly lower than 5-MeO-αET (14-fold) | Inactive as agonist | N/A | wikipedia.org |

Computational Modeling and Ligand-Receptor Docking Studies

Computational modeling and ligand-receptor docking studies are powerful tools for understanding the molecular interactions between a ligand, such as 5-MeO-αET, and its receptor targets at an atomic level. While specific computational studies focusing exclusively on 5-MeO-αET are scarce in the published literature, research on closely related tryptamine analogues provides valuable insights into its likely binding modes.

While direct computational data for 5-MeO-αET is limited, the application of these in silico techniques to similar tryptamines provides a foundational understanding of the structure-activity relationships and the specific molecular interactions that govern the pharmacology of this compound class. nanobioletters.comnih.govacs.org

In Vitro and in Vivo Metabolism of 5 Methoxy Alpha Ethyltryptamine

Identification of Phase I and Phase II Metabolic Pathways

The metabolism of xenobiotics like 5-MeO-αET is a biphasic process designed to increase water solubility and facilitate excretion.

Phase I Metabolism: This initial phase involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For 5-MeO-αET, the primary anticipated Phase I pathways are:

Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic indole (B1671886) ring is a common metabolic route for tryptamines. In the case of its close analog, αET, hydroxylation is a key metabolic step.

O-demethylation: The removal of the methyl group from the 5-methoxy position is a highly probable pathway, given that this is a major metabolic route for other 5-methoxylated tryptamines like 5-MeO-DMT. This process would yield an active metabolite.

N-acetylation: While less predominant, acetylation of the primary amine group is a possible metabolic transformation, as seen in the metabolism of other related tryptamines.

Phase II Metabolism: Following Phase I, the modified compounds undergo conjugation reactions, where an endogenous molecule is added to the newly formed functional group. This significantly increases the polarity of the metabolite, preparing it for elimination. For the metabolites of 5-MeO-αET, the expected Phase II pathways include:

Glucuronidation: The attachment of glucuronic acid to hydroxyl groups is a major conjugation pathway for many drugs and their metabolites.

Sulfation: The addition of a sulfate (B86663) group, another common conjugation reaction, is also anticipated for the hydroxylated metabolites of 5-MeO-αET.

Preclinical Neurobiological Research on 5 Methoxy Alpha Ethyltryptamine

Neurochemical Modulations in Brain Regions

There is a significant gap in the scientific literature regarding the specific neurochemical modulations induced by 5-Methoxy-alpha-ethyltryptamine in various brain regions. While studies on related compounds like 5-MeO-AMT and 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) have shown significant effects on monoaminergic neurotransmitters such as dopamine (B1211576) and serotonin (B10506) in areas like the prefrontal cortex, nucleus accumbens, and striatum, similar detailed investigations for 5-MeO-αET have not been published. bohrium.com Therefore, no specific data on its impact on neurotransmitter levels or their metabolites in the brain is currently available.

In Vivo Behavioral Phenotyping in Animal Models

The in vivo behavioral effects of this compound have been primarily investigated through drug discrimination studies in rats. This paradigm assesses the subjective effects of a drug by training animals to recognize and respond to its internal state.

In contrast, other derivatives tested in the same study, such as 6-OMe-α-ET and 7-OMe-α-ET, generalized completely to the αET stimulus. nih.gov The partial substitution of 5-MeO-αET indicates a distinct, though related, behavioral phenotype.

Information regarding the effects of this compound on locomotor activity is not extensively documented. Studies on the closely related 5-MeO-AMT have shown an inhibition of locomotor activity in mice. nih.gov However, specific studies measuring the impact of 5-MeO-αET on spontaneous movement are lacking. Similarly, while the head-twitch response (HTR) in rodents is a common behavioral assay for hallucinogenic potential, and has been demonstrated with 5-MeO-AMT, there is no published research confirming this response with this compound. nih.govnih.gov

Drug Discrimination Data for this compound

| Animal Model | Training Drug | Test Compound | Outcome |

|---|

Electrophysiological Studies of Neuronal Activity

Currently, there are no published electrophysiological studies that have specifically examined the effects of this compound on neuronal activity. Research on how this compound might alter neuronal firing rates, synaptic potentials, or other electrical properties of neurons in key brain circuits is absent from the scientific record. General studies on the electrophysiological effects of serotonin receptor agonists exist, but these are not specific to 5-MeO-αET. nih.gov

Molecular and Cellular Mechanisms Underlying Neurobiological Effects

The molecular and cellular actions of this compound have been partially characterized through in vitro receptor binding and functional assays. The primary target identified for its psychoactive effects is the serotonin 5-HT2A receptor.

One study found that this compound is a weak partial agonist of the serotonin 5-HT2A receptor. wikipedia.org The binding affinity (Ki) for this receptor was determined to be 4,073 nM, with a maximal efficacy (Emax) of 34%. wikipedia.org For comparison, its parent compound, αET, exhibited a 14-fold lower affinity for the 5-HT2A receptor and was inactive as an agonist. wikipedia.org This indicates that the addition of the 5-methoxy group significantly alters the compound's interaction with this key receptor.

While the 5-HT2A receptor is a crucial target, the full receptor binding profile of this compound across other serotonin receptor subtypes and other neurotransmitter systems has not been extensively documented. Studies on the downstream signaling pathways activated by 5-MeO-αET, such as protein kinase C (PKC) or extracellular signal-regulated kinases (ERK) activation, which have been investigated for 5-MeO-AMT, are not available for this compound. nih.gov

5-HT2A Receptor Binding and Functional Data for this compound

| Receptor | Binding Affinity (Ki) | Efficacy (Emax) | Activity |

|---|

Comparative Academic Studies Within the Tryptamine Class

Pharmacological Distinctions between 5-Methoxy-alpha-ethyltryptamine and Other Tryptamines

The pharmacological profile of a tryptamine (B22526) is largely defined by its interactions with serotonin (B10506) (5-HT) receptors and monoamine transporters. 5-MeO-αET distinguishes itself through its specific receptor affinity and efficacy. Research has characterized 5-MeO-αET as a weak partial agonist of the serotonin 5-HT₂ₐ receptor. wikipedia.org Its binding affinity (Kᵢ) for this receptor is 4,073 nM, with a half-maximal effective concentration (EC₅₀) of 166 nM and a maximal efficacy (Eₘₐₓ) of 34%. wikipedia.org For comparison, its parent compound without the methoxy (B1213986) group, α-ethyltryptamine (αET), exhibited a 14-fold lower affinity for the 5-HT₂ₐ receptor and was functionally inactive as an agonist. wikipedia.org

This profile contrasts sharply with other well-known tryptamines. For instance, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a full agonist at the 5-HT₂ₐ receptor and also displays very high affinity for the 5-HT₁ₐ receptor, with Kᵢ values often reported under 10 nM. spiritpharmacist.comnih.gov The N,N-dimethyl substitution in 5-MeO-DMT versus the alpha-ethyl substitution in 5-MeO-αET results in a profoundly different pharmacological character.

Furthermore, a critical distinction exists between tryptamines that are primarily receptor agonists and those that act as monoamine releasing agents. Alpha-methyltryptamine (αMT), a close structural analog to 5-MeO-αET, is a potent, relatively balanced releasing agent of serotonin, norepinephrine (B1679862), and dopamine (B1211576), and also acts as a reversible inhibitor of monoamine oxidase (MAO). wikipedia.org The addition of a 5-methoxy group, as seen in 5-Methoxy-alpha-methyltryptamine (5-MeO-AMT), dramatically reduces or abolishes this monoamine-releasing activity while significantly increasing potency at the 5-HT₂ₐ receptor. wikipedia.org It is therefore inferred that 5-MeO-αET's primary mechanism is receptor agonism rather than monoamine release, a distinction driven by its 5-methoxy substitution.

Comparative Receptor Binding Affinities (Kᵢ, nM)

| Compound | 5-HT₂ₐ Receptor | 5-HT₁ₐ Receptor | Primary Mechanism |

|---|---|---|---|

| This compound (5-MeO-αET) | 4,073 wikipedia.org | Data Not Available | Weak Partial Agonist wikipedia.org |

| alpha-Ethyltryptamine (αET) | ~57,000 (Calculated) wikipedia.org | Data Not Available | Serotonergic Neurotoxin wikipedia.org |

| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | >1000 nih.gov | <10 nih.gov | Full Agonist spiritpharmacist.com |

| N,N-Dimethyltryptamine (DMT) | 347 kemono.su | Data Not Available | Agonist |

| 5-Methoxy-alpha-methyltryptamine (5-MeO-AMT) | 13 wikipedia.org | 63 kemono.su | Potent Agonist wikipedia.org |

| alpha-Methyltryptamine (αMT) | 610 kemono.su | 5600 kemono.su | Monoamine Releaser / MAOI wikipedia.org |

Metabolic Parallels and Divergences among Related Indolealkylamines

The biotransformation of tryptamines is a complex process primarily governed by two major enzymatic systems: monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes. nih.gov For many tryptamines, including endogenous ones, oxidative deamination by MAO (predominantly the MAO-A isoform) is a principal route of inactivation, converting the tryptamine into an indoleacetaldehyde intermediate. nih.govwikipedia.org

For 5-methoxylated tryptamines, O-demethylation is a significant metabolic pathway, catalyzed mainly by the polymorphic enzyme CYP2D6. nih.govnih.gov This process transforms the 5-methoxy compound into its 5-hydroxy analog. For example, 5-MeO-DMT is O-demethylated to the active metabolite bufotenine (B1668041) (5-HO-DMT). nih.gov Other CYP-mediated reactions, such as N-dealkylation and hydroxylation at various positions on the indole (B1671886) ring, also contribute to the metabolic profile of these compounds. nih.govnih.gov

While direct metabolic studies on 5-MeO-αET are scarce, parallels and divergences can be inferred from related structures. Like other 5-methoxy tryptamines, it is a probable substrate for CYP2D6-mediated O-demethylation. However, the presence of the alpha-ethyl group is a key point of divergence. Alpha-alkylation on the ethylamine (B1201723) side chain is known to sterically hinder and reduce the efficiency of metabolism by MAO. This is a primary reason why compounds like αMT and αET have a longer duration of action than their non-alpha-substituted counterparts like DMT and are themselves MAO inhibitors. wikipedia.org Therefore, 5-MeO-αET is likely to be a poor substrate for MAO-A, leading to a metabolic profile that diverges from N,N-dialkylated tryptamines and relies more heavily on CYP enzyme pathways.

Principal Metabolic Pathways for Selected Tryptamines

| Compound | Primary Metabolic Pathways | Key Enzymes Involved |

|---|---|---|

| Tryptamine | Oxidative Deamination nih.govwikipedia.org | MAO-A, MAO-B wikipedia.orgmdpi.com |

| 5-MeO-DMT | Oxidative Deamination, O-Demethylation, N-Demethylation nih.govnih.gov | MAO-A, CYP2D6 nih.govnih.gov |

| alpha-Methyltryptamine (αMT) | Acts as a reversible inhibitor of MAO wikipedia.org | MAO-A (inhibited by αMT) wikipedia.org |

| 5-MeO-αET (Inferred) | Likely O-Demethylation, with reduced Oxidative Deamination | CYP2D6 (probable), MAO (likely hindered) |

Structural Insights from Analogous Compounds (e.g., 5-MeO-AMT, 5-MeO-DMT)

The structure-activity relationships (SAR) within the tryptamine class provide a framework for understanding how specific molecular features of 5-MeO-αET contribute to its unique profile. The key structural components are the indole nucleus, the 5-position methoxy group, and the alpha-position ethyl group.

The 5-Methoxy Group: Comparing αMT with its 5-methoxylated analog, 5-MeO-AMT, demonstrates the profound influence of this functional group. The addition of the 5-methoxy group dramatically increases affinity and potency at the 5-HT₂ₐ receptor while diminishing or eliminating the monoamine releasing properties that characterize αMT. wikipedia.org This suggests the oxygen atom of the methoxy group is a critical interaction point within the receptor's binding pocket, enhancing agonist activity.

The Alpha-Alkyl Group: The substitution of an alkyl group at the alpha carbon of the ethylamine side chain fundamentally alters pharmacology. Comparing 5-MeO-DMT (an N,N-dialkylated tryptamine) with 5-MeO-AMT (an alpha-alkylated tryptamine) is instructive. The alpha-methyl group of 5-MeO-AMT confers resistance to metabolism by MAO, a property shared by the alpha-ethyl group of 5-MeO-αET. This structural feature is associated with a shift from a pure receptor agonist profile towards one that can include MAO inhibition. wikipedia.orgwikipedia.org

N-Alkyl vs. Alpha-Alkyl Substitution: The placement of alkyl groups is critical. In 5-MeO-DMT, the two methyl groups are on the terminal amine. Studies on N-substituted 5-MeO-tryptamines show that the size of these alkyl groups influences the affinity for serotonin receptors versus the serotonin transporter (SERT). iqs.edu Increasing the bulk of the N-alkyl groups tends to decrease affinity for 5-HT₁ₐ and 5-HT₂ₐ receptors while increasing affinity for SERT. iqs.edu In contrast, 5-MeO-αET has no N-alkylation but possesses an alpha-ethyl group, a structural change that directs its pharmacology away from the high 5-HT₁ₐ affinity seen with 5-MeO-DMT and towards the distinct profile observed for alpha-substituted tryptamines. wikipedia.orgnih.gov Cryogenic electron microscopy studies have revealed that compounds like 5-MeO-DMT adopt specific binding poses within the 5-HT₁ₐ and 5-HT₂ₐ receptors, and it is certain that the alpha-ethyl substitution of 5-MeO-αET would necessitate a different interaction, accounting for its distinct pharmacological properties. nih.gov

Impact of Structural Features on Tryptamine Pharmacology

| Structural Feature | Compared Compounds | General Pharmacological Impact |

|---|---|---|

| 5-Methoxy Group | αMT vs. 5-MeO-AMT | Increases 5-HT₂ₐ receptor affinity; reduces/abolishes monoamine release. wikipedia.org |

| Alpha-Alkyl Group | DMT vs. αMT | Confers resistance to MAO metabolism; can introduce MAO inhibitory action. wikipedia.org |

| N,N-Dialkyl Groups | 5-MeO-DMT vs. 5-MeO-DiPT | Increasing alkyl bulk can decrease 5-HT receptor affinity and increase SERT affinity. iqs.edu |

Future Directions and Emerging Research Avenues for 5 Methoxy Alpha Ethyltryptamine

Elucidation of Comprehensive Pharmacological Profiles

A fundamental and urgent area of future research for 5-Methoxy-alpha-ethyltryptamine (5-MeO-αET) is the comprehensive characterization of its pharmacological profile. Currently, knowledge is limited, with studies indicating it is a weak partial agonist of the serotonin (B10506) 5-HT₂A receptor. upf.edu This interaction is a common feature of many psychedelic compounds and is believed to be central to their effects. nih.govbiorxiv.org

Future research should aim to build a complete picture of 5-MeO-αET's interactions with a wide array of receptors. This includes not only other serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂C) but also dopamine (B1211576), adrenergic, and other relevant receptor systems. researchgate.net Understanding the full receptor binding affinity and functional activity profile is crucial for predicting its potential psychoactive effects and therapeutic applications.

In vivo studies in animal models are also essential to correlate receptor binding data with behavioral outcomes. The head-twitch response (HTR) in rodents, for example, is a well-established behavioral proxy for psychedelic potential in humans and is mediated by 5-HT₂A receptor activation. nih.gov Investigating the effects of 5-MeO-αET in such models would provide critical insights into its potential hallucinogenic or entactogenic properties.

| Parameter | Value | Receptor | Reference |

| Binding Affinity (Ki) | 4,073 nM | 5-HT₂A | upf.edu |

| Half-maximal Effective Concentration (EC₅₀) | 166 nM | 5-HT₂A | upf.edu |

| Maximal Efficacy (Eₘₐₓ) | 34% | 5-HT₂A | upf.edu |

Advanced Metabolic and Toxicokinetic Research

The metabolic fate and toxicokinetic profile of 5-MeO-αET are currently unknown. This represents a significant gap in the scientific literature, particularly given that metabolism can dramatically influence a compound's activity and safety. Future research must prioritize the investigation of how 5-MeO-αET is processed in the body.

In vitro studies using human liver microsomes are a standard first step in identifying the primary metabolic pathways and the cytochrome P450 (CYP) enzymes involved. nih.gov For related tryptamines like 5-MeO-DMT, major metabolic routes include O-demethylation (mediated by CYP2D6) and deamination by monoamine oxidase A (MAO-A). nih.gov It is plausible that 5-MeO-αET undergoes similar transformations, potentially yielding metabolites such as 5-hydroxy-α-ethyltryptamine and various indoleacetic acid derivatives. In vitro studies on the related compound 5-methoxy-N-ethyl-N-propyltryptamine (5-MeO-EPT) have shown that it is metabolized through O-demethylation, hydroxylation, and N-dealkylation. nih.gov

In vivo studies in animal models are necessary to confirm these metabolic pathways and to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. For its analogue αET, the major metabolite is 6-hydroxy-αET, which is considered inactive. wikipedia.org Determining the activity of potential metabolites of 5-MeO-αET is crucial, as metabolites can sometimes be more active than the parent compound.

Toxicokinetic studies will provide essential information on the relationship between the dose of 5-MeO-αET and its concentration in the body over time. This data is fundamental for understanding its potential for accumulation and for designing future preclinical and, potentially, clinical studies.

Application of Omics Technologies in Tryptamine (B22526) Discovery

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the biological effects of novel psychoactive substances like 5-MeO-αET. nih.govub.edu These technologies can provide an unbiased and comprehensive view of the molecular changes induced by a compound, moving beyond the study of single receptor targets.

Transcriptomics can reveal how 5-MeO-αET alters gene expression in key brain regions. Studies on other psychedelics have begun to explore their impact on the transcriptome, identifying changes in genes related to neuroplasticity, inflammation, and neuro-regulatory pathways. nih.gov Applying these techniques to 5-MeO-αET could uncover novel mechanisms of action and potential therapeutic targets.

Proteomics allows for the large-scale study of proteins, providing insights into how 5-MeO-αET might alter cellular function at the protein level. This could include changes in receptor expression, signaling pathway components, and enzymes involved in neurotransmitter synthesis and metabolism. nih.gov

Metabolomics , the study of the complete set of small-molecule metabolites, can provide a snapshot of the biochemical state of a cell or organism following exposure to 5-MeO-αET. upf.edu This can help to identify biomarkers of exposure and to understand the compound's impact on various metabolic pathways. nih.gov Recent research has highlighted the potential of metabolomics to differentiate the effects of various psychedelic compounds. researchgate.net

The integration of these omics approaches can provide a holistic understanding of the biological impact of 5-MeO-αET, from gene to protein to metabolite, and will be instrumental in advancing the field of tryptamine research. upf.eduub.edu

Development of Highly Selective Research Probes and Tools

Recent research has demonstrated the feasibility of using the 5-methoxytryptamine (B125070) scaffold to design highly selective ligands. For example, modifications to the 5-MeO-DMT molecule have yielded probes with high selectivity for the 5-HT₁A receptor. nih.gov A similar structure-activity relationship (SAR) approach could be applied to 5-MeO-αET. By systematically modifying its chemical structure—for instance, by altering the ethyl group or making substitutions on the indole (B1671886) ring—it may be possible to develop a library of related compounds with varying affinities for different serotonin and other receptor subtypes. dntb.gov.ua

These highly selective probes would be invaluable tools for in vitro and in vivo studies. They would allow researchers to isolate the effects of activating specific receptors, helping to untangle the complex pharmacology of tryptamines. For example, a highly selective 5-HT₂A agonist derived from the 5-MeO-αET structure could be used to specifically investigate the role of this receptor in its psychoactive effects, without the confounding influence of activity at other sites. This approach is crucial for identifying the molecular targets responsible for both the therapeutic potential and the adverse effects of these compounds. nih.gov

Interdisciplinary Research Collaborations and Data Sharing Initiatives

Advancing our understanding of novel psychoactive substances like 5-MeO-αET will require a concerted effort from researchers across multiple disciplines. Chemistry, pharmacology, neuroscience, and computational biology all have critical roles to play. Interdisciplinary collaborations are essential to bridge the gaps between these fields and to foster a more integrated approach to research. wisc.edu

The establishment of centralized data repositories and data-sharing initiatives is also of paramount importance. clerkenwellhealth.com The field of psychedelic research is growing rapidly, and the ability to share and compare data from different studies will accelerate discovery. psychedelicdata.io Platforms that allow for the open sharing of pharmacological data, omics data, and behavioral data would be immensely valuable. nih.govpsychedelicalpha.com

Organizations such as the Multidisciplinary Association for Psychedelic Studies (MAPS) and various university-led research centers are already fostering a more collaborative and open research environment. wisc.edumaps.org Extending these principles to the study of less common compounds like 5-MeO-αET will be crucial for unlocking their scientific and potential therapeutic potential. Initiatives that facilitate the sharing of both preclinical and, where applicable, clinical data will not only prevent the duplication of research efforts but also enable more powerful meta-analyses and the identification of broader trends in tryptamine pharmacology. clerkenwellhealth.comcost.eunih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 5-MeO-α-ET, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves alkylation of 5-methoxytryptamine precursors. For example, intermediates like 3-(2-iodoethyl)-5-methoxyindole can be reacted with ethylamine derivatives, followed by catalytic debenzylation (e.g., using H₂ and Pd/C) . Purity optimization requires rigorous purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization in ethanol. Analytical validation using HPLC (C18 column, UV detection at 280 nm) ensures >99% purity, as demonstrated in reagent-grade standards .

Q. How can researchers characterize 5-MeO-α-ET using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–7.2 ppm for indole protons) and methoxy groups (δ 3.7–3.9 ppm) .

- FT-IR : Confirm N-H stretches (~3400 cm⁻¹) and C-O-C bonds (~1250 cm⁻¹) .

- Chromatography :

- GC-MS : Use electron ionization (EI) mode with m/z 218 [M+H]⁺ for molecular ion identification .

- HPLC-UV : Quantify purity using a C18 column and mobile phase (acetonitrile:water, 70:30) .

Q. What are the primary receptor targets of 5-MeO-α-ET, and which experimental models are used to study these interactions?

- Methodological Answer : 5-MeO-α-ET primarily targets serotonin receptors (HTR1A, HTR2A, HTR7), with affinities measured via competitive binding assays using [³H]-LSD or [³H]-5-HT radioligands in HEK293 cells expressing recombinant receptors . Functional activity (agonist/antagonist) is assessed using cAMP accumulation assays (HTR7) or calcium flux assays (HTR2A) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor affinity data for 5-MeO-α-ET across studies?

- Methodological Answer : Discrepancies (e.g., pKi values ranging from 7.9 to 8.5 for HTR7) arise from variations in assay conditions (e.g., buffer pH, temperature) or receptor expression levels. To standardize results:

- Use uniform cell lines (e.g., CHO-K1 vs. HEK293) and validate receptor density via Western blot .

- Perform comparative studies with reference agonists (e.g., 5-HT) to normalize data .

Q. What experimental design considerations are critical for in vivo vs. in vitro studies of 5-MeO-α-ET’s neuropharmacological effects?

- Methodological Answer :

- In Vitro : Prioritize dose-response curves (1 nM–10 µM) in primary neuronal cultures or brain slices. Measure synaptic plasticity via electrophysiology (e.g., LTP/LTD in hippocampal slices) .

- In Vivo : Use rodent models (e.g., Sprague-Dawley rats) with intracerebroventricular (ICV) administration to bypass first-pass metabolism. Monitor behavioral outcomes (e.g., head-twitch response for HTR2A activation) and validate brain penetration via microdialysis .

Q. What are the implications of 5-MeO-α-ET’s interactions with monoaminergic systems, and how can these be experimentally validated?

- Methodological Answer : 5-MeO-α-ET inhibits monoamine oxidase (MAO) isoforms, potentially altering serotonin/dopamine metabolism. Validate via:

- MAO Inhibition Assays : Use spectrophotometric methods with kynuramine as a substrate and measure 4-hydroxyquinoline formation .

- Microarray Analysis : Profile gene expression changes in monoaminergic neurons (e.g., SNpc or VTA) post-treatment .

Key Research Challenges and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.